7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic organic compound with the molecular formula C13H11Cl2N5O. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a 2,6-dichlorophenoxyethyl group. It is primarily used in scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This is achieved by cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,6-Dichlorophenoxyethyl Group: This step involves the reaction of the triazolo[1,5-a]pyrimidine core with 2,6-dichlorophenoxyethyl halide in the presence of a base such as potassium carbonate.
The reaction conditions often include:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 80-100°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of industrial-grade solvents and reagents
- Optimization of reaction conditions to maximize yield and purity
- Implementation of purification techniques such as recrystallization and chromatography
Chemical Reactions Analysis
Types of Reactions
7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Oxidation and Reduction: The triazolo[1,5-a]pyrimidine core can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products with different substituents replacing the dichlorophenoxy group.
Oxidation: Oxidized derivatives of the triazolo[1,5-a]pyrimidine core.
Reduction: Reduced derivatives of the triazolo[1,5-a]pyrimidine core.
Hydrolysis: Decomposed products depending on the conditions used.
Scientific Research Applications
7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is believed to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in biological pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino]acetate
Uniqueness
7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to:
- Substitution Pattern : The presence of the 2,6-dichlorophenoxyethyl group, which imparts distinct chemical and biological properties.
- Biological Activity : Exhibits specific biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
7-[1-(2,6-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c1-8(20-12-9(14)3-2-4-10(12)15)11-5-6-16-13-17-7-18-19(11)13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQQYNPEJRVKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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